3'-Methylflavokawin

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of flavonoids, including derivatives like 3'-Methylflavokawin, involves various chemical methods that aim to introduce specific functional groups at targeted positions on the flavonoid backbone. An efficient one-pot synthesis of 3-methylflavone derivatives has been established, showcasing the versatility of these compounds in chemical transformations (Rocha, Pinto, & Silva, 2013). The synthesis of flavonol synthase from poplar and its application to the synthesis of 3-O-methylkaempferol illustrates the biotechnological approach to flavonoid synthesis (Kim, Joe, & Ahn, 2010).

Molecular Structure Analysis

The molecular structure of 3'-Methylflavokawin and its analogs is characterized by specific substitutions that influence their physical and chemical behavior. The photochromic properties of some 3-methyl-substituted synthetic flavylium compounds highlight the steric effects of methyl substituents on the molecule's conformation and reactivity (Roque, Lodeiro, Pina, Maestri, Ballardini, & Balzani, 2002).

Chemical Reactions and Properties

3'-Methylflavokawin and related compounds participate in a variety of chemical reactions that demonstrate their reactivity and potential for further modification. The synthesis and investigation of 3-methylflavones and their antioxidant and antibacterial activities provide insight into the chemical reactivity and potential applications of these compounds (Jayashree, Alam, Nayak, & Kumar, 2012).

Physical Properties Analysis

The physical properties of 3'-Methylflavokawin, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The crystal structures and hydrogen-bond properties of three 3-hydroxy-flavone derivatives, including modifications at the 3' position, demonstrate the impact of structural changes on physical properties (Etter, Urbańczyk-Lipkowska, Baer, & Barbara, 1986).

Chemical Properties Analysis

The chemical properties of 3'-Methylflavokawin, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding its behavior in biological systems and its potential applications. The effect of methyl, hydroxyl, and chloro substituents in position 3 of 3',4',7-trihydroxyflavylium highlights how substitutions at the 3' position can significantly alter the molecule's chemical properties and stability (Alejo-Armijo, Salido, Altarejos, Parola, Gago, Basílio, Cabrita, & Pina, 2016).

Applications De Recherche Scientifique

Cytotoxicity and Antioxidative Activity : A study by Vogel & Heilmann (2008) synthesized 3'-Methylflavokawin along with other chalcones from Humulus lupulus. These compounds exhibited significant cytotoxicity in HeLa cells and showed potent antioxidative activity.

Antitumor Activity in Glioblastoma Multiforme : Wang et al. (2018) found that Flavokawain B, a kava chalcone similar to 3'-Methylflavokawin, displayed potent antitumor activity in various cancers. The study, focusing on human glioblastoma multiforme, suggested that Flavokawain B induces protective autophagy through specific signaling pathways, indicating potential therapeutic applications for GBM (Wang et al., 2018).

Biosynthesis and Modification of Flavonoids : Research by Itoh, Iwata, & Toda (2016) on a flavonoid-O-methyltransferase from Citrus depressa highlighted the importance of structural modification in flavonoids like 3'-Methylflavokawin. This enzyme showed activity for various flavonoids, indicating its role in modifying these compounds for potential therapeutic uses (Itoh, Iwata, & Toda, 2016).

Cardioprotective Effects : A study by Qin et al. (2008) investigated the cardioprotective effects of flavonols, including derivatives similar to 3'-Methylflavokawin. They discovered flavonols with vasorelaxant properties without antioxidant activity, which could be significant in developing treatments for cardiovascular diseases (Qin et al., 2008).

Antiviral Properties : A study on Euphorbia grantii, which contains 3-methoxyflavones (structurally related to 3'-Methylflavokawin), revealed significant antiviral activities against picornaviruses and vesicular stomatitis virus. This highlights the potential of such compounds in developing antiviral therapies (Van Hoof, Berghe, Hatfield, & Vlietinck, 1984).

Anti-inflammatory Effects : Luteolin, a compound structurally similar to 3'-Methylflavokawin, exhibited strong anti-inflammatory activity in various models. This suggests potential applications of 3'-Methylflavokawin in treating inflammation-related diseases (Aziz, Kim, & Cho, 2018).

Biotechnological Applications : Lee et al. (2020) discussed the use of flavonoid O-methyltransferases in biotechnological production, relevant for modifying compounds like 3'-Methylflavokawin for enhanced pharmacological properties (Lee, Park, Lee, Lee, Nam, Bhoo, Lee, Lee, & Cho, 2020).

Mécanisme D'action

Target of Action

3’-Methylflavokawin is a compound that has shown cytotoxicity against HeLa cells . The primary targets of this compound are still under investigation, but its cytotoxic effects suggest it may interact with cellular components involved in cell survival and proliferation.

Mode of Action

Its cytotoxic effects against hela cells suggest that it may interfere with cellular processes essential for cell survival and proliferation

Biochemical Pathways

The biochemical pathways affected by 3’-Methylflavokawin are not yet fully elucidated. Given its cytotoxic effects, it is likely that it impacts pathways related to cell survival and proliferation. It may also influence other pathways given its structural similarity to flavonoids, which are known to have diverse biological activities .

Result of Action

The primary known result of 3’-Methylflavokawin’s action is its cytotoxic effect on HeLa cells . This suggests that it may have potential as an anticancer agent.

Action Environment

The action of 3’-Methylflavokawin may be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. Specific details about how these factors influence the action, efficacy, and stability of 3’-methylflavokawin are currently unknown .

Propriétés

IUPAC Name |

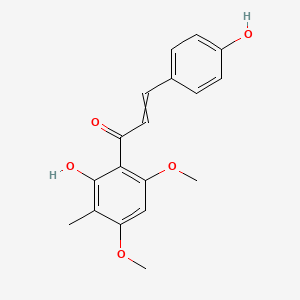

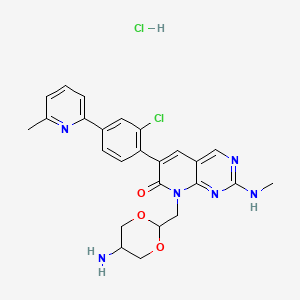

1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWZLIZAUPQMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions 3'-Methylflavokawin was synthesized alongside other prenylated chalcones and showed comparable cytotoxicity to Xanthohumol against HeLa cells. Does this suggest a potential mechanism of action involving similar targets for these compounds?

A1: While the study demonstrates comparable cytotoxicity for 3'-Methylflavokawin and other prenylated chalcones, including Xanthohumol, against HeLa cells [], it doesn't elucidate the specific mechanisms of action or shared targets. Further research is needed to determine if these compounds share a similar mechanism, their specific protein targets, and the downstream effects leading to cytotoxicity. Investigating the structure-activity relationship (SAR) by comparing the structures of these chalcones and their activity could provide valuable insights into potential shared pharmacophores responsible for their cytotoxic effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-1-[21-(2-acetyloxy-2-methylpropyl)-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl] acetate](/img/structure/B1150430.png)